molecular formula C9H10Cl2N6O2 B15091313 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester CAS No. 680211-58-9

2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester

Cat. No.: B15091313
CAS No.: 680211-58-9
M. Wt: 305.12 g/mol
InChI Key: GFQBUXJLDRWXKB-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester: is a complex organic compound that features both a tetrazole and an imidazole moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be achieved by reacting glycine with potassium azide and triethyl orthoformate in acetic acid at 80°C . The imidazole moiety is then introduced through a series of substitution reactions, often involving chlorination and subsequent nucleophilic substitution with appropriate reagents .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the tetrazole ring, resulting in the formation of reduced tetrazole derivatives.

    Substitution: Both the tetrazole and imidazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine and bromine, as well as nucleophiles like amines and thiols, are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. The presence of both tetrazole and imidazole rings suggests that it may exhibit interesting pharmacological properties, such as antimicrobial and anticancer activities .

Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as catalysis and materials science .

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

    1H-Tetrazole-5-carboxylic acid ethyl ester: This compound shares the tetrazole ring but lacks the imidazole moiety.

    4,5-Dichloro-1H-imidazole: This compound contains the imidazole ring but lacks the tetrazole moiety.

Uniqueness: The uniqueness of 2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester lies in the combination of both tetrazole and imidazole rings within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts .

Properties

CAS No.

680211-58-9

Molecular Formula

C9H10Cl2N6O2

Molecular Weight

305.12 g/mol

IUPAC Name

ethyl 2-[5-[(4,5-dichloroimidazol-1-yl)methyl]tetrazol-2-yl]acetate

InChI

InChI=1S/C9H10Cl2N6O2/c1-2-19-7(18)4-17-14-6(13-15-17)3-16-5-12-8(10)9(16)11/h5H,2-4H2,1H3

InChI Key

GFQBUXJLDRWXKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)CN2C=NC(=C2Cl)Cl

Origin of Product

United States

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